molecular formula C11H11NO4 B1214083 N-Methacryloyl-5-aminosalicylic acid CAS No. 53193-87-6

N-Methacryloyl-5-aminosalicylic acid

Cat. No. B1214083
Key on ui cas rn: 53193-87-6
M. Wt: 221.21 g/mol
InChI Key: XEYLAWVXYZUVDD-UHFFFAOYSA-N
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Patent
US06902860B2

Procedure details

Into a 1 liter flask were added 600 ml of acetonitrile, 95.2 g (1.1 mol) of methacrylic acid and 120.1 g (1.1 mol) of chloroformic acid ethyl ester. To this mixture 111.8 g (1.1 mol) of triethylamine was added over a period of 1 hour in a cold bath. Stirring was continued for 1 hour at room temperature and 141.2 g (1 mol) of 5-aminosalicylic acid was added. The mixture was heated for 2 hours at 60° C. The mixture was poured into 5 liter of 1% HCl solution. The deposit was filtered, washed and dried to produce 164.7 g of N-(3-carboxy-4-hydroxyphenyl)methacrylamide.
Quantity
111.8 g
Type
reactant
Reaction Step One
Quantity
141.2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 L
Type
reactant
Reaction Step Three
Quantity
95.2 g
Type
reactant
Reaction Step Four
Quantity
120.1 g
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:5])[C:2]([CH3:4])=[CH2:3].C(OC(Cl)=O)C.C(N(CC)CC)C.[NH2:20][C:21]1[CH:29]=[C:25]([C:26]([OH:28])=[O:27])[C:24]([OH:30])=[CH:23][CH:22]=1.Cl>C(#N)C>[C:26]([C:25]1[CH:29]=[C:21]([NH:20][C:1](=[O:5])[C:2]([CH3:4])=[CH2:3])[CH:22]=[CH:23][C:24]=1[OH:30])([OH:28])=[O:27]

Inputs

Step One
Name
Quantity
111.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
141.2 g
Type
reactant
Smiles
NC1=CC=C(C(C(=O)O)=C1)O
Step Three
Name
Quantity
5 L
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
95.2 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
120.1 g
Type
reactant
Smiles
C(C)OC(=O)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The deposit was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(O)C=1C=C(C=CC1O)NC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 164.7 g
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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